A Technical Guide to Mal-PEG25-NH2 Hydrochloride: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
A Technical Guide to Mal-PEG25-NH2 Hydrochloride: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG25-NH2 hydrochloride is a high-purity, heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, stability, and solubility, alongside detailed experimental protocols for its application. The document is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling the effective utilization of this versatile linker in their work.
Introduction
Mal-PEG25-NH2 hydrochloride is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: a maleimide (B117702) group at one end and a primary amine group at the other, presented as a hydrochloride salt.[1][2] The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, forming a stable thioether bond, while the amine group can readily react with carboxylic acids or their activated esters to form a stable amide bond.[2][3] The 25-unit PEG chain confers increased hydrophilicity and biocompatibility to the conjugates, often improving their solubility and pharmacokinetic profiles.[4] The hydrochloride salt form can enhance the stability and solubility of the linker itself.[2]
This unique bifunctional nature makes Mal-PEG25-NH2 hydrochloride an ideal tool for covalently linking two different molecules, such as a protein and a small molecule drug, or for synthesizing complex molecules like PROTACs which simultaneously bind to a target protein and an E3 ubiquitin ligase.[5][6]
Chemical and Physical Properties
A summary of the key quantitative data for Mal-PEG25-NH2 hydrochloride is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₄H₁₀₅ClN₂O₂₆ | [7] |
| Molecular Weight | 1233.86 g/mol | [7] |
| Appearance | White to off-white solid or viscous liquid | [8] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene (B1212753) chloride, acetone. | [1][8] |
| Storage (Powder) | -20°C for up to 3 years. | [5] |
| Storage (In Solvent) | -80°C for up to 1 year. | [5] |
Stability and Handling
The stability of the maleimide group is a critical consideration in experimental design. The maleimide-thiol conjugate, formed via a Michael addition reaction, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[9] Additionally, the thiosuccinimide ring can undergo hydrolysis to form a more stable succinamic acid thioether, a reaction that is influenced by pH.[9] To ensure the integrity of the linker, it is recommended to store it in a desiccated environment at -20°C and to avoid repeated freeze-thaw cycles of solutions.[1] The maleimide group is also sensitive to light and oxygen.[10]
Experimental Protocols
General Two-Step Bioconjugation Protocol
This protocol describes a general workflow for conjugating a protein containing a primary amine (Protein-NH2) to a molecule containing a sulfhydryl group (Molecule-SH) using Mal-PEG25-NH2 hydrochloride.
Materials:
-
Protein-NH2
-
Molecule-SH
-
Mal-PEG25-NH2 hydrochloride
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Desalting column
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Activation of Carboxyl-Containing Molecule (if applicable): If conjugating the amine end of the linker to a carboxyl group on a molecule, dissolve the carboxyl-containing molecule in Activation Buffer. Add a 5-10 fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Reaction with Mal-PEG25-NH2 hydrochloride (Amine Reaction): Dissolve Mal-PEG25-NH2 hydrochloride in the appropriate reaction buffer. Add the activated carboxyl-containing molecule or the amine-reactive molecule (e.g., NHS ester) to the linker solution. A 5-20 fold molar excess of the linker is typically used. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of the Intermediate: Remove excess, unreacted linker and activation reagents using a desalting column equilibrated with Conjugation Buffer.
-
Reaction with Sulfhydryl-Containing Molecule (Maleimide Reaction): Immediately add the sulfhydryl-containing molecule to the purified intermediate. The reaction should be performed at pH 6.5-7.5. A 1.5-5 fold molar excess of the sulfhydryl-containing molecule is recommended. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and unreacted molecules.
Caption: Two-step bioconjugation workflow using Mal-PEG25-NH2.
PROTAC Synthesis Protocol Outline
This protocol outlines the general steps for synthesizing a PROTAC using Mal-PEG25-NH2 hydrochloride to link a target protein ligand (POI Ligand) and an E3 ligase ligand.
Procedure:
-
First Ligand Coupling (Amine Reaction): The amine end of Mal-PEG25-NH2 hydrochloride is typically reacted first with a carboxylic acid or activated ester on either the POI ligand or the E3 ligase ligand. This reaction is usually performed in an organic solvent like DMF or DMSO with a coupling agent such as HATU or HOBt/DIC.
-
Purification: The resulting intermediate is purified, often using flash chromatography or preparative HPLC, to remove unreacted starting materials and coupling reagents.
-
Second Ligand Coupling (Maleimide Reaction): The purified intermediate, now bearing a maleimide group, is reacted with the second ligand which contains a free thiol group. This reaction is typically performed in a suitable buffer at pH 6.5-7.5.
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity of the final product are confirmed by analytical techniques such as LC-MS and NMR.
Caption: General workflow for PROTAC synthesis.
Applications
-
Antibody-Drug Conjugates (ADCs): Mal-PEG25-NH2 hydrochloride can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[3][4]
-
PROTACs: This linker is employed in the synthesis of PROTACs for targeted protein degradation.[5][6]
-
Peptide and Protein Modification: The bifunctional nature of the linker allows for the site-specific modification of peptides and proteins to introduce new functionalities.
-
Drug Delivery and Nanotechnology: It can be used to functionalize nanoparticles, liposomes, and other drug delivery systems for targeted delivery.[2]
-
Surface Modification: The linker can be used to attach biomolecules to surfaces for applications in biosensors and diagnostics.[2]
Conclusion
Mal-PEG25-NH2 hydrochloride is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, heterobifunctional reactivity, and the hydrophilicity imparted by the PEG chain make it a powerful component in the design and synthesis of advanced bioconjugates and therapeutics. By understanding its properties and employing the appropriate reaction conditions, scientists can effectively leverage this linker to advance their research and development efforts.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 3. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Mal-PEG25-NH2 hydrochloride_TargetMol [targetmol.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Mal-PEG-NH2 [nanosoftpolymers.com]
- 9. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
